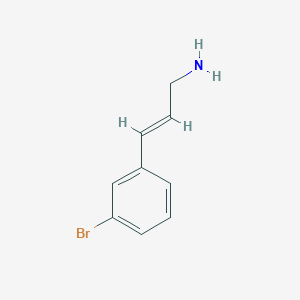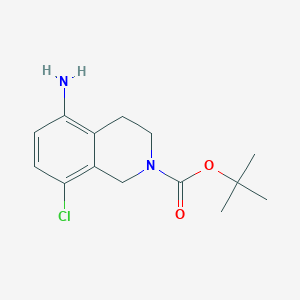![molecular formula C17H25BO3 B13556756 2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)
2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the benzyloxy group and the dioxaborolane moiety makes it a versatile intermediate in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(benzyloxy)-2-methylprop-1-en-1-ylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The boronic ester moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Benzyloxy aldehydes or carboxylic acids.
Reduction: Benzyloxy alcohols or alkanes.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester moiety can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. In biological systems, the compound can target specific enzymes or receptors that interact with boron-containing molecules, leading to various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of a benzyloxy group.
Uniqueness
2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where the benzyloxy group can be further functionalized or used as a protecting group.
Eigenschaften
Molekularformel |
C17H25BO3 |
|---|---|
Molekulargewicht |
288.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[(E)-2-methyl-3-phenylmethoxyprop-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO3/c1-14(12-19-13-15-9-7-6-8-10-15)11-18-20-16(2,3)17(4,5)21-18/h6-11H,12-13H2,1-5H3/b14-11+ |
InChI-Schlüssel |
GNZALLFMFGISHP-SDNWHVSQSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/COCC2=CC=CC=C2 |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)

![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)






![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)

